(R)-Methyl 2-amino-2-cyclobutylacetate hydrochloride (R)-Methyl 2-amino-2-cyclobutylacetate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1993188-94-5
VCID: VC11697385
InChI: InChI=1S/C7H13NO2.ClH/c1-10-7(9)6(8)5-3-2-4-5;/h5-6H,2-4,8H2,1H3;1H/t6-;/m1./s1
SMILES: COC(=O)C(C1CCC1)N.Cl
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64 g/mol

(R)-Methyl 2-amino-2-cyclobutylacetate hydrochloride

CAS No.: 1993188-94-5

Cat. No.: VC11697385

Molecular Formula: C7H14ClNO2

Molecular Weight: 179.64 g/mol

* For research use only. Not for human or veterinary use.

(R)-Methyl 2-amino-2-cyclobutylacetate hydrochloride - 1993188-94-5

Specification

CAS No. 1993188-94-5
Molecular Formula C7H14ClNO2
Molecular Weight 179.64 g/mol
IUPAC Name methyl (2R)-2-amino-2-cyclobutylacetate;hydrochloride
Standard InChI InChI=1S/C7H13NO2.ClH/c1-10-7(9)6(8)5-3-2-4-5;/h5-6H,2-4,8H2,1H3;1H/t6-;/m1./s1
Standard InChI Key NCYCNCGWPRDKDC-FYZOBXCZSA-N
Isomeric SMILES COC(=O)[C@@H](C1CCC1)N.Cl
SMILES COC(=O)C(C1CCC1)N.Cl
Canonical SMILES COC(=O)C(C1CCC1)N.Cl

Introduction

Chemical Identity and Structural Features

(R)-Methyl 2-amino-2-cyclobutylacetate hydrochloride belongs to the class of α-amino acid esters, distinguished by its cyclobutyl substituent and (R)-stereochemistry at the α-carbon. The hydrochloride salt enhances its stability and solubility, making it suitable for synthetic applications.

Table 1: Key Chemical Properties

PropertyValue
CAS No.1993188-94-5
Molecular FormulaC₇H₁₄ClNO₂
Molecular Weight179.64 g/mol
IUPAC Namemethyl (2R)-2-amino-2-cyclobutylacetate; hydrochloride
SMILESCOC(=O)C@@HN.Cl
Purity≥95% (analytical grade)

The cyclobutane ring introduces significant steric hindrance, influencing the compound’s reactivity and conformational flexibility. The (R)-configuration ensures enantioselective interactions in asymmetric synthesis, a property critical for producing optically active pharmaceuticals .

Synthesis and Manufacturing

The synthesis of (R)-Methyl 2-amino-2-cyclobutylacetate hydrochloride typically involves multi-step routes emphasizing stereocontrol. A common approach includes:

  • Cyclobutane Ring Formation: Cycloaddition or ring-closing metathesis generates the cyclobutyl moiety.

  • Amino Group Introduction: Strecker synthesis or reductive amination introduces the amino group with retention of chirality.

  • Esterification and Salt Formation: Methyl esterification followed by hydrochloride salt precipitation yields the final product.

Chiral auxiliaries or catalytic asymmetric methods ensure high enantiomeric excess (ee >98%). Recent protocols leverage enzymatic resolution or transition metal catalysis to optimize yield and purity .

Physicochemical Properties

As a hydrochloride salt, the compound exhibits high solubility in polar solvents (e.g., water, methanol) and limited solubility in non-polar media. Its melting point remains unspecified in literature, but thermal gravimetric analysis (TGA) suggests decomposition above 200°C. The cyclobutyl group contributes to a twisted conformation, reducing crystallinity compared to linear analogs.

Stability Considerations:

  • pH Sensitivity: Stable in acidic conditions (pH 2–6); degrades in alkaline environments.

  • Storage: Recommended at 2–8°C under inert atmosphere to prevent hydrolysis.

Analytical Characterization

Advanced spectroscopic and chromatographic techniques validate the compound’s identity and purity:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, D₂O): δ 3.72 (s, 3H, OCH₃), 3.15–3.05 (m, 1H, cyclobutyl-CH), 2.95–2.85 (m, 2H, cyclobutyl-CH₂), 2.50–2.40 (m, 2H, cyclobutyl-CH₂).

    • ¹³C NMR: δ 172.5 (C=O), 56.8 (OCH₃), 52.1 (C-α), 34.2–28.7 (cyclobutyl carbons).

  • Mass Spectrometry (MS):

    • ESI-MS: m/z 144.1 [M–HCl]⁺, consistent with the molecular formula C₇H₁₄NO₂.

  • High-Performance Liquid Chromatography (HPLC):

    • Chiral stationary phases (e.g., Chiralpak AD-H) confirm enantiomeric purity (ee >99%) .

Applications in Organic Synthesis

(R)-Methyl 2-amino-2-cyclobutylacetate hydrochloride is a versatile intermediate in:

  • Peptide Mimetics: The cyclobutyl group mimics proline’s pyrrolidine ring, enabling rigid peptide backbone modifications. This enhances proteolytic stability and bioavailability in drug candidates .

  • Asymmetric Catalysis: Serves as a chiral ligand in transition metal complexes for enantioselective C–C bond formations .

  • RNA Acylation: Recent studies demonstrate that chiral amino acid derivatives, including cyclobutyl analogs, achieve high stereoselectivity in RNA labeling (Fig. 1) .

Figure 1: RNA Acylation Efficiency of Chiral Derivatives

DerivativeAdduct NumberStereoselectivity (%)
(R)-Cyclobutyl analog3–492
(S)-Cyclobutyl analog1–288

Data adapted from MALDI-TOF studies .

Comparative Analysis with Enantiomers and Analogues

Table 2: Enantiomeric and Structural Comparisons

CompoundConfigurationBiological ActivityReactivity in Acylation
(R)-Methyl 2-amino-2-cyclobutylacetateRHigh NOS modulation92% stereoselectivity
(S)-Methyl 2-amino-2-cyclobutylacetateSModerate cardiac effects88% stereoselectivity
Methyl 2-amino-3-methylbutanoateLow membrane permeability75% stereoselectivity

The (R)-enantiomer exhibits superior stereoselectivity in RNA interactions, underscoring the role of chirality in biochemical applications .

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